molecular formula C23H28N2O6 B1662423 Quinaprilat hydrate CAS No. 1435786-09-6

Quinaprilat hydrate

Katalognummer B1662423
CAS-Nummer: 1435786-09-6
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: OFYSYEOWQQCPEU-ZAFWUOJLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinaprilat hydrate is a pharmaceutical compound that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. This drug is commonly used to treat hypertension, heart failure, and diabetic nephropathy. In recent years, there has been a growing interest in the scientific community to explore the potential applications of quinaprilat hydrate in various fields.

Wissenschaftliche Forschungsanwendungen

Analytical Applications in Pharmaceuticals and Urine

Quinapril, an antihypertensive drug, and its active metabolite quinaprilat have been analyzed using capillary zone electrophoresis systems. This method is optimized for detecting quinapril and quinaprilat in urine and pharmaceuticals, aiding in the study of their behavior in biological systems and drug formulations (Prieto, Alonso, & Jiménez, 2002).

Pharmacodynamics and Clinical Application

Quinaprilat's pharmacokinetic and pharmacodynamic profile, as well as its clinical applications, especially in patients with arterial hypertension or chronic heart failure, have been reviewed. This encompasses its role as a potent ACE inhibitor and its specific pharmacological characteristics (Kieback, Felix, & Reffelmann, 2009).

Cardiovascular and Anti-Atherosclerotic Effects

Studies have shown that quinaprilat, used for hypertension therapy, can suppress the expression of adhesion molecules and cytokine production in endothelial cells. This indicates its potential anti-atherogenic effect, which could be significant in the early development of atherosclerosis (Ochiai et al., 2002).

Influence on Renal Vascular Responses

Research into the effects of quinaprilat on renal blood flow and glomerular filtration rate in dogs has demonstrated its ability to attenuate renal vascular responses. This provides insights into the therapeutic potential of quinapril in conditions involving excessive endothelin activation (Chan, Clavell, Keiser, & Burnett, 1994).

Myocardial Infarct Size Reduction

Quinaprilat has been observed to reduce myocardial infarct size in rabbits, involving nitric oxide production and mitochondrial KATP channels. This offers insights into its role in cardioprotection and potential therapeutic applications (Chen et al., 2003).

Promotion of Angiogenesis

The administration of quinaprilat has been found to enhance angiogenesis in a rabbit model of hindlimb ischemia. This highlights its potential use in therapeutic angiogenesis in ischemic tissues and its possible benefit in myocardial ischemia due to augmented collateral development (Fabre et al., 1999).

Gastroretentive Drug Formulation

Quinapril HCl, metabolized to quinaprilat, has been formulated into gastroretentive floating tablets to improve oral bioavailability and patient compliance. This research area focuses on optimizing drug delivery for effective therapeutic action (Mali & Bathe, 2014).

Eigenschaften

CAS-Nummer

1435786-09-6

Produktname

Quinaprilat hydrate

Molekularformel

C23H28N2O6

Molekulargewicht

428.5 g/mol

IUPAC-Name

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrate

InChI

InChI=1S/C23H26N2O5.H2O/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30;/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30);1H2/t15-,19-,20-;/m0./s1

InChI-Schlüssel

OFYSYEOWQQCPEU-ZAFWUOJLSA-N

Isomerische SMILES

C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.O

SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O

Kanonische SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O

Aussehen

Solid powder

Synonyme

Quinaprilat;  BRN 5653070;  CI 928;  CI-928.; (S)-2-(((S)-1-carboxy-3-phenylpropyl)-L-alanyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrate

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinaprilat hydrate
Reactant of Route 2
Quinaprilat hydrate
Reactant of Route 3
Quinaprilat hydrate
Reactant of Route 4
Quinaprilat hydrate
Reactant of Route 5
Quinaprilat hydrate
Reactant of Route 6
Quinaprilat hydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.